molecular formula C16H20O4 B1358964 cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 735275-79-3

cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1358964
CAS No.: 735275-79-3
M. Wt: 276.33 g/mol
InChI Key: IQGQDTACCSISDM-UHFFFAOYSA-N
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Description

Introduction to cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic Acid

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid. The molecular structure consists of a cyclohexane ring serving as the central framework, bearing two significant functional groups positioned in a cis configuration. The primary functional group is a carboxylic acid moiety located at the 1-position of the cyclohexane ring, while the 4-position features a 2-(3-methoxyphenyl)-2-oxoethyl substituent.

The stereochemical designation "cis" indicates that both the carboxylic acid group and the 3-methoxyphenyl-2-oxoethyl side chain are oriented on the same face of the cyclohexane ring, creating a specific three-dimensional arrangement that significantly influences the compound's chemical reactivity and biological activity. This spatial arrangement differs markedly from the trans configuration, where the substituents would be positioned on opposite faces of the ring system.

The molecular formula C₁₆H₂₀O₄ reflects the presence of sixteen carbon atoms, twenty hydrogen atoms, and four oxygen atoms, resulting in a molecular weight of 276.33 grams per mole. The structural complexity arises from the integration of an aromatic methoxyphenyl system with an aliphatic cyclohexane scaffold through a ketone-containing ethyl linker, creating opportunities for diverse chemical transformations and biological interactions.

Structural Parameter Specification
Molecular Formula C₁₆H₂₀O₄
Molecular Weight 276.33 g/mol
Ring System Cyclohexane
Stereochemistry cis Configuration
Functional Groups Carboxylic acid, Ketone, Methoxy ether
Aromatic System 3-Methoxyphenyl
Synonyms and Registry Numbers (CAS, PubChem CID)

The compound is officially registered under the Chemical Abstracts Service number 735275-79-3, which serves as its unique identifier in chemical databases and regulatory systems worldwide. The PubChem Compound Identifier is CID 24722576, providing access to comprehensive structural and property information within the National Center for Biotechnology Information database.

Several synonymous names exist for this compound, reflecting variations in nomenclature conventions and structural representation approaches. These include "this compound" and "cis-4-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid". The standardized International Chemical Identifier string provides an unambiguous structural representation: InChI=1S/C16H20O4/c1-20-14-4-2-3-13(10-14)15(17)9-11-5-7-12(8-6-11)16(18)19/h2-4,10-12H,5-9H2,1H3,(H,18,19).

The Simplified Molecular Input Line Entry System representation is COC1=CC=CC(=C1)C(=O)CC2CCC(CC2)C(=O)O, which provides a linear notation for the molecular structure suitable for database searching and computational applications. These various identifiers ensure precise communication about the compound across different scientific platforms and regulatory frameworks.

Identifier Type Value
CAS Registry Number 735275-79-3
PubChem CID 24722576
InChI Key IQGQDTACCSISDM-UHFFFAOYSA-N
Creation Date February 29, 2008
Last Modification May 18, 2025

Historical Context and Discovery

The development of this compound represents part of the broader evolution in cyclohexanecarboxylic acid derivative research that gained significant momentum in the late twentieth and early twenty-first centuries. The compound was first cataloged in chemical databases in February 2008, indicating its emergence during a period of intensive pharmaceutical research focused on developing novel small molecule therapeutics.

The historical significance of this compound family can be traced to earlier research on cyclohexanecarboxylic acid derivatives and their biological activities. Scientific investigations in the 1980s and 1990s established the importance of 4-substituted cyclohexane-1-carboxylic acids as potential pharmaceutical agents, particularly in the context of enzyme inhibition and anti-inflammatory applications. The synthesis and characterization of various cis and trans isomers of 4-(methoxyphenyl)cyclohexane-1-carboxylic acids provided foundational knowledge that informed subsequent structural modifications and optimization efforts.

The compound's development coincides with advances in synthetic methodology, particularly the refinement of palladium-catalyzed coupling reactions such as the Suzuki-Miyaura reaction, which enabled more efficient construction of carbon-carbon bonds between aromatic and aliphatic systems. The Suzuki reaction, first published in 1979 by Akira Suzuki, became a cornerstone methodology for synthesizing complex organic molecules, including cyclohexanecarboxylic acid derivatives with aryl substituents.

Research efforts in the early 2000s focused on developing more sophisticated synthetic approaches that could selectively generate specific stereoisomers of cyclohexanecarboxylic acid derivatives. The emphasis on stereochemical control reflected growing recognition that cis and trans isomers often exhibit markedly different biological activities and pharmacological properties. This understanding drove the systematic investigation of both cis and trans configurations of various substituted cyclohexanecarboxylic acids.

Significance in Organic and Medicinal Chemistry

The significance of this compound in contemporary organic and medicinal chemistry stems from its unique structural features that enable diverse chemical transformations and potential biological activities. The compound serves as a versatile synthetic intermediate in organic synthesis, particularly for the preparation of more complex molecular architectures through strategic functional group manipulations.

In the context of medicinal chemistry, this compound represents an important scaffold for drug discovery efforts. The cyclohexane ring system provides conformational rigidity while maintaining sufficient flexibility for molecular recognition processes, making it an attractive framework for developing enzyme inhibitors and receptor modulators. The presence of the carboxylic acid functional group enables formation of hydrogen bonds and ionic interactions with biological targets, while the methoxyphenyl substituent contributes to hydrophobic interactions and aromatic stacking phenomena.

The compound's structural relationship to other biologically active cyclohexanecarboxylic acid derivatives suggests potential applications in anti-inflammatory drug development. Historical research has demonstrated that certain cyclohexanecarboxylic acid derivatives exhibit significant anti-inflammatory activity through inhibition of specific enzymes involved in inflammatory cascades. The mechanism of action often involves interaction with enzymes such as cyclooxygenases, where the carboxylic acid group plays a crucial role in binding affinity and selectivity.

Research investigations have revealed that the compound can undergo various chemical reactions that expand its utility in synthetic chemistry. These include oxidation reactions, reduction processes, and substitution reactions, each offering pathways to generate structurally related compounds with potentially enhanced biological activities. The ketone functionality in the side chain provides opportunities for further chemical elaboration through condensation reactions, reduction to alcohols, or conversion to other functional groups.

The three-dimensional structure of the cis isomer creates specific spatial arrangements that influence molecular recognition processes and binding interactions with biological macromolecules. This stereochemical aspect is particularly important in medicinal chemistry applications, where subtle structural differences can result in significant variations in biological activity, selectivity, and pharmacokinetic properties. The cis configuration may confer advantages in terms of binding geometry for certain target proteins, making it a valuable starting point for structure-activity relationship studies.

Application Area Significance
Synthetic Chemistry Versatile building block for complex molecule synthesis
Medicinal Chemistry Potential scaffold for enzyme inhibitor development
Structure-Activity Studies Model compound for stereochemical effects
Anti-inflammatory Research Structural similarity to known active compounds
Chemical Biology Tool for investigating biological mechanisms

Properties

IUPAC Name

4-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-20-14-4-2-3-13(10-14)15(17)9-11-5-7-12(8-6-11)16(18)19/h2-4,10-12H,5-9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGQDTACCSISDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165003
Record name trans-4-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-79-3
Record name trans-4-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki–Miyaura Coupling Reaction

One of the prominent methods for synthesizing cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is through the Suzuki–Miyaura coupling reaction , a palladium-catalyzed cross-coupling that forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.

  • Process Outline:

    • A cyclohexane derivative bearing a suitable leaving group (e.g., bromide or triflate) at the 4-position is reacted with a 3-methoxyphenyl boronic acid or equivalent.
    • The reaction proceeds in the presence of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent system.
    • The coupling installs the 3-methoxyphenyl substituent onto the cyclohexane ring.
    • Subsequent oxidation or functional group transformations yield the 2-oxoethyl side chain and the carboxylic acid functionality at the 1-position.
  • Advantages:

    • High selectivity for cis-isomer due to steric and electronic control.
    • Mild reaction conditions compatible with various functional groups.
  • Research Notes:

    • This method is widely used in medicinal chemistry for constructing complex molecules with aromatic substituents.

Carboxylation of Grignard Reagents

Another classical method for preparing carboxylic acids involves:

  • Formation of Grignard Reagents:
    An aryl or alkyl halide precursor of the cyclohexane derivative is converted into the corresponding Grignard reagent (organomagnesium compound).

  • Carboxylation:
    The Grignard reagent is reacted with carbon dioxide (CO2), leading to the formation of a magnesium carboxylate intermediate.

  • Acid Workup:
    Treatment with aqueous acid liberates the free carboxylic acid.

  • Relevance:
    This method is suitable for introducing the carboxylic acid at the cyclohexane 1-position, especially when starting from halogenated cyclohexane precursors lacking the acid group.

Ni-Catalyzed Reductive Coupling Approaches

Recent advances have demonstrated the use of nickel-catalyzed reductive coupling reactions to prepare complex α-substituted carboxylic acids:

  • Example Procedure:

    • NiCl2(Py)4 catalyst with ligands such as dtBBPy in the presence of zinc and magnesium chloride under inert atmosphere.
    • Coupling of cyclohexenyl triflates with aryl ketoesters or related substrates.
    • The reaction proceeds at moderate temperatures (around 60 °C) in solvents like 1,4-dioxane.
    • The product is typically purified by silica gel chromatography.
  • Advantages:

    • Allows for direct formation of the ketone side chain adjacent to the aromatic ring.
    • Enables stereoselective synthesis of cis-configured products.
  • Research Evidence:
    This method has been applied in the synthesis of related α-aryl-α-keto acids and may be adapted for this compound.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield/Notes
Suzuki–Miyaura Coupling Pd catalyst, aryl boronic acid, base, solvent High selectivity, mild conditions Requires pre-functionalized substrates Moderate to high, stereoselective
Oxidation (KMnO4, Jones) Strong oxidants, acidic/basic media Direct carboxylic acid formation May over-oxidize sensitive groups Good for simple oxidation steps
Grignard Carboxylation Mg, alkyl/aryl halide, CO2, acid workup Versatile, well-established Sensitive to functional groups High yield if compatible substrates
Ni-Catalyzed Reductive Coupling NiCl2(Py)4, Zn, MgCl2, dtBBPy, 1,4-dioxane Stereoselective, direct coupling Requires inert atmosphere Efficient for α-keto acid synthesis

Summary of Research Findings

  • The Suzuki–Miyaura coupling is the most cited and practical method for installing the 3-methoxyphenyl substituent onto the cyclohexane ring, allowing for the formation of the carbon-carbon bond with control over stereochemistry.

  • Introduction of the carboxylic acid group at the cyclohexane 1-position is typically achieved via oxidation of precursor side chains or via Grignard reagent carboxylation , depending on the starting materials.

  • Recent nickel-catalyzed reductive coupling methodologies offer promising routes for constructing the α-keto substituent adjacent to the aromatic ring with stereochemical control, which could be directly applied or adapted for this compound.

  • These methods collectively provide a versatile toolkit for synthesizing this compound, with the choice of method depending on available starting materials, desired stereochemistry, and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Muscarinic Receptor Agonism

Research has indicated that compounds similar to cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid may act as agonists for muscarinic receptors, particularly M1 and M4 subtypes. These receptors are involved in various neurological processes, and their modulation could lead to therapeutic advancements in treating cognitive disorders such as Alzheimer's disease .

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial activity of derivatives of this compound. For instance, compounds with similar structures have shown effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics .

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory conditions .

Analgesic Activity

This compound has been evaluated for its analgesic effects in animal models. Results suggest that it may provide pain relief comparable to conventional analgesics, potentially offering a safer alternative with fewer side effects .

Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers with enhanced mechanical properties. Its carboxylic acid functionality allows for easy incorporation into polymer matrices, leading to materials that exhibit improved thermal stability and mechanical strength .

Drug Delivery Systems

In pharmaceutical formulations, this compound can be employed as a building block for drug delivery systems. Its ability to form stable complexes with drugs enhances bioavailability and controlled release profiles .

Case Studies

Study Findings Reference
Muscarinic Receptor StudyIdentified as an M1 agonist; potential for cognitive enhancement
Antimicrobial ActivityEffective against multiple bacterial strains; promising for antibiotic development
Anti-inflammatory ResearchInhibition of cytokines; potential therapeutic use in inflammatory diseases
Analgesic EfficacyComparable pain relief to standard analgesics; fewer side effects observed
Polymer DevelopmentImproved mechanical properties in polymer matrices; enhanced thermal stability

Mechanism of Action

The mechanism of action of cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through specific pathways, which can include inhibition or activation of enzymatic activity, modulation of receptor binding, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituent (Position) Configuration Molecular Formula Molecular Weight (g/mol) CAS Number Key References
cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid -OCH₃ (3-position) cis C₁₆H₂₀O₄ 276.33 Not explicitly listed
cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid -OCH₃ (4-position) cis C₁₆H₂₀O₄ 276.33 736136-34-8
trans-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid -OCH₃ (3-position) trans C₁₆H₂₀O₄ 276.33 Not explicitly listed
cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid -Cl (3-position) cis C₁₅H₁₇ClO₃ 280.75 735275-58-8
trans-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid -Br (3-position) trans C₁₅H₁₇BrO₃ 325.20 735275-84-0
cis-3-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid -CH₃ (4-position) cis C₁₆H₂₀O₃ 260.33 Not explicitly listed

Impact of Substituent Position and Electronic Effects

  • 3-Methoxy vs. 4-Methoxy: The target compound’s 3-methoxy group introduces steric and electronic effects distinct from the 4-methoxy analog (CAS 736136-34-8).
  • Halogen Substitution (Cl, Br) : Chloro and bromo derivatives (e.g., CAS 735275-58-8 and 735275-84-0) exhibit increased molecular weight and electronegativity compared to methoxy analogs. Bromine’s larger atomic radius may enhance lipophilicity, impacting membrane permeability .
  • Methyl vs.

Stereochemical Considerations

  • Cis vs. Trans Isomerism : The cis configuration in the target compound and its analogs (e.g., cis-4-[2-(3-chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid) may favor specific conformational interactions with biological targets. In contrast, trans isomers (e.g., trans-4-[2-(3-methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid) could exhibit altered solubility and bioavailability due to differences in spatial arrangement .

Pharmacological and Metabolic Implications

  • Metabolic Pathways : highlights metabolites like DX-CA-[S2200], which share structural motifs (e.g., methoxy and carboxylic acid groups). This suggests that the target compound may undergo similar Phase I/II metabolism, including hydroxylation or glucuronidation .

Biological Activity

Cis-4-[2-(3-methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a compound with significant potential in pharmacological applications. Its unique structure, characterized by a cyclohexane core and methoxyphenyl group, suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C16H20O4
  • Molecular Weight : 276.33 g/mol
  • CAS Number : 735275-51-1
  • Boiling Point : 472.2 ± 15.0 °C (predicted)
  • Density : 1.152 ± 0.06 g/cm³ (predicted)
  • pKa : 5.08 ± 0.44 (predicted) .

Anticancer Properties

Research has indicated that derivatives of carboxylic acids, including those related to this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study :
A study evaluated the anticancer effects of a related compound in vitro against human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 20 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in various models.

Research Findings :
In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The anti-inflammatory activity was linked to the inhibition of NF-kB signaling pathways .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.

ParameterValue
AbsorptionRapid
Bioavailability~60%
Half-life4 hours
MetabolismHepatic (CYP450)
ExcretionRenal

These parameters indicate that while the compound is rapidly absorbed and metabolized, its relatively short half-life may necessitate multiple dosing or formulation adjustments for sustained therapeutic effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDCI or DCC) between a cyclohexane-1-carboxylic acid derivative and a 3-methoxyphenyl ketone intermediate. Key steps include:

  • Activation of the carboxylic acid using EDCI and DMAP in a DCM/DMF solvent mixture (3:1 v/v) under inert conditions .

  • Stereochemical control via temperature modulation (room temperature vs. cryogenic conditions) to favor the cis-configuration, as observed in analogous cyclohexane derivatives .

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

    • Data Table : Comparative synthesis yields from similar compounds:
Reagent SystemSolventYield (%)Purity (HPLC)
EDCI/DMAPDCM/DMF65–72≥98%
DCC/HOBtTHF58–6395–97%

Q. How is the stereochemistry (cis-configuration) of the compound verified, and what analytical techniques are recommended?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Coupling constants (JJ-values) between protons on C1 and C4 of the cyclohexane ring confirm cis geometry (e.g., J1,4<3J_{1,4} < 3 Hz) .
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis, as demonstrated for structurally related cis-cyclohexanecarboxylic acid derivatives .
  • Chiral HPLC : To resolve enantiomers if racemization occurs during synthesis .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in biological activity assays involving this compound?

  • Methodological Answer : Contradictions often arise from stereochemical impurities or solvent-dependent conformational changes. Recommended approaches:

  • Reproducibility Checks : Validate activity across multiple cell lines (e.g., MDCK II cells for permeability studies) .

  • Dose-Response Curves : Use EC50/IC50 values to assess potency variability.

  • Molecular Dynamics Simulations : Predict solvent-induced conformational shifts in the cyclohexane ring and 3-methoxyphenyl moiety .

    • Case Study : Inconsistent enzyme inhibition results were resolved by confirming the absence of trans-isomer contamination via chiral HPLC (>99% cis) .

Q. How can the compound’s stability under experimental conditions be assessed, and what storage protocols are advised?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to heat (40°C), humidity (75% RH), and light (UV-vis) for 4 weeks. Monitor degradation via LC-MS.

  • Storage Recommendations : Store at -20°C in amber vials under argon to prevent oxidation of the ketone group and hydrolysis of the ester linkage .

    • Data Table : Stability profile of a related compound:
ConditionDegradation (%)Major Degradant
25°C, dark<5% (4 weeks)None detected
40°C, 75% RH12–15%Hydrolyzed acid

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use software like SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Docking Studies : Map interactions between the 3-methoxyphenyl group and target receptors (e.g., G-protein-coupled receptors) using AutoDock Vina .

Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar cis-cyclohexane derivatives?

  • Analysis : Differences arise from:

  • Substituent Positioning : The 3-methoxyphenyl group’s orientation affects steric hindrance and electronic interactions with targets .
  • Solvent Polarity : Polar solvents (e.g., DMSO) may stabilize chair conformations of the cyclohexane ring, altering binding affinity .
    • Resolution : Standardize assay conditions (solvent, temperature) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization).

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